molecular formula C10H13ClO B3143347 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene CAS No. 52287-17-9

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene

Cat. No.: B3143347
CAS No.: 52287-17-9
M. Wt: 184.66 g/mol
InChI Key: MBKATRIQBRCTRM-UHFFFAOYSA-N
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Description

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a benzene ring substituted with a 2-chloro-ethoxy group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene can be synthesized through the reaction of 3,5-dimethylphenol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: 1-(2-Hydroxy-ethoxy)-3,5-dimethyl-benzene or 1-(2-Amino-ethoxy)-3,5-dimethyl-benzene.

    Oxidation Reactions: 3,5-Dimethylbenzoic acid.

    Reduction Reactions: 1-(2-Ethoxy)-3,5-dimethyl-benzene.

Scientific Research Applications

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ether linkage provides stability to the molecule. The methyl groups may influence the compound’s hydrophobicity and overall reactivity.

Comparison with Similar Compounds

    1-(2-Chloro-ethoxy)-4-methyl-benzene: Similar structure but with only one methyl group.

    1-(2-Bromo-ethoxy)-3,5-dimethyl-benzene: Similar structure but with a bromo group instead of a chloro group.

    1-(2-Chloro-ethoxy)-3-methyl-benzene: Similar structure but with only one methyl group at the 3 position.

Uniqueness: 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene is unique due to the presence of two methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and physical properties. The chloro group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-chloroethoxy)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKATRIQBRCTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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